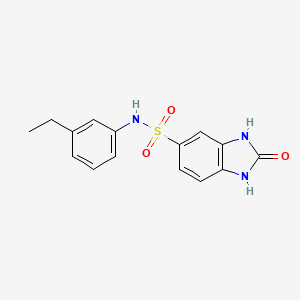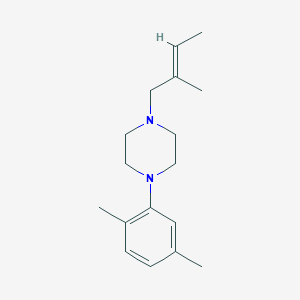![molecular formula C15H15F3N4 B5774747 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine](/img/structure/B5774747.png)
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine, also known as TFP, is a synthetic compound that has been extensively studied for its potential use in scientific research. TFP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
作用机制
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action is complex and not fully understood. It is known to interact with a variety of ion channels and transporters, leading to changes in membrane potential and neurotransmitter release. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to activate the GABA-A receptor, which is the primary inhibitory receptor in the brain.
Biochemical and Physiological Effects
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to have anticonvulsant and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of using 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine in lab experiments is its high potency and selectivity for ion channels and transporters. This allows researchers to study specific ion channels and transporters without affecting other systems. However, 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's potency can also be a limitation, as it can lead to off-target effects and toxicity at high concentrations.
未来方向
There are many future directions for research on 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as epilepsy and anxiety. Another area of interest is its use as a tool for studying the role of ion channels and transporters in the brain. Additionally, further studies are needed to fully understand 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine's mechanism of action and its potential side effects.
合成方法
The synthesis of 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(trifluoromethyl)aniline with 2-chloropyrimidine in the presence of a palladium catalyst. The resulting compound is then reacted with piperazine to yield 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has been used in a variety of scientific research applications, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate a variety of ion channels, including voltage-gated sodium channels, calcium channels, and potassium channels. 2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}pyrimidine has also been shown to be a potent inhibitor of the serotonin transporter, making it a potential tool for studying the role of serotonin in the brain.
属性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-3-1-4-13(11-12)21-7-9-22(10-8-21)14-19-5-2-6-20-14/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQXPQTYRWTYSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![4-bromo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5774698.png)






